molecular formula C23H30O5 B1199578 12-Methyl-5-dehydroacetylhorminone

12-Methyl-5-dehydroacetylhorminone

Cat. No.: B1199578
M. Wt: 386.5 g/mol
InChI Key: KRHKKRFFQDNBIN-FATZIPQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Methyl-5-dehydroacetylhorminone is a diterpenoid compound isolated from Salvia multicaulis (Lamiaceae family) . It belongs to a class of aromatic secondary metabolites characterized by a fused diterpene skeleton with acetyl and methyl substituents. The compound was first reported by Ulubelen et al. (1997) alongside other norditerpenoids and diterpenes from the same plant . Notably, this compound exhibits potent antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv, with a minimum inhibitory concentration (MIC) of ≤2 µg/ml . Its structural uniqueness lies in the 5-dehydroacetyl moiety and methyl group at position 12, which influence both its bioactivity and physicochemical properties.

Properties

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

[(4aS,9R)-6-methoxy-1,1,4a-trimethyl-5,8-dioxo-7-propan-2-yl-2,3,4,9-tetrahydrophenanthren-9-yl] acetate

InChI

InChI=1S/C23H30O5/c1-12(2)16-19(25)17-14(28-13(3)24)11-15-22(4,5)9-8-10-23(15,6)18(17)20(26)21(16)27-7/h11-12,14H,8-10H2,1-7H3/t14-,23+/m1/s1

InChI Key

KRHKKRFFQDNBIN-FATZIPQQSA-N

SMILES

CC(C)C1=C(C(=O)C2=C(C1=O)C(C=C3C2(CCCC3(C)C)C)OC(=O)C)OC

Isomeric SMILES

CC(C)C1=C(C(=O)C2=C(C1=O)[C@@H](C=C3[C@@]2(CCCC3(C)C)C)OC(=O)C)OC

Canonical SMILES

CC(C)C1=C(C(=O)C2=C(C1=O)C(C=C3C2(CCCC3(C)C)C)OC(=O)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Salvia multicaulis

12-Methyl-5-dehydroacetylhorminone is part of a closely related diterpene series isolated from S. multicaulis. Key analogues include:

  • Multicaulin (1.123) : A methylated diterpene lacking the 5-dehydroacetyl group.
  • 12-Demethylmulticauline (1.124) : Demethylated derivative of multicaulin.
  • 12-Methyl-5-dehydrohorminone (1.127): Lacks the acetyl group but retains the 5-dehydro and methyl groups.
  • Salvipimarone (1.129) : A structurally distinct diterpene with a rearranged skeleton .
Table 1: Structural and Bioactivity Comparison
Compound Substituents MIC (µg/ml) Source
This compound Methyl (C12), 5-dehydroacetyl ≤2 S. multicaulis
Multicaulin (1.123) Methyl (C12) 2 S. multicaulis
12-Demethylmulticauline (1.124) Demethylated (C12) 0.46 S. multicaulis
12-Methyl-5-dehydrohorminone (1.127) Methyl (C12), 5-dehydro ≤2 S. multicaulis
Salvipimarone (1.129) Rearranged diterpene skeleton ≤2 S. multicaulis

Bioactivity and Structure-Activity Relationships (SAR)

  • Potency : 12-Demethylmulticauline (MIC = 0.46 µg/ml) is the most active compound in this series, suggesting that demethylation at C12 enhances antitubercular activity .
  • Methylation Effects : Methylation at C12 in multicaulin (MIC = 2 µg/ml) reduces activity compared to its demethylated analogue (1.124), highlighting the negative steric or electronic effects of the methyl group in certain positions .

Comparison with Non-Salvia Diterpenes

tuberculosis . However, this compound’s unique acetyl-methyl-dehydro combination distinguishes it from simpler terpenoids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Methyl-5-dehydroacetylhorminone
Reactant of Route 2
12-Methyl-5-dehydroacetylhorminone

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